Picein

Chromatographic separation Phenolic glucoside purification Analytical method development

Picein (4-hydroxyacetophenone-4-O-β-D-glucopyranoside; CAS 530-14-3) is a naturally occurring phenolic glucoside found in Norway spruce (Picea abies), willow bark (Salix spp.), and Picrorhiza kurroa. Its molecular formula is C₁₄H₁₈O₇ (MW 298.29), and it exists as colorless needles or prisms with a melting point of 195–196°C and specific optical rotation [α]ᴅ²³ -88° (c=1).

Molecular Formula C14H18O7
Molecular Weight 298.29 g/mol
CAS No. 530-14-3
Cat. No. B015555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicein
CAS530-14-3
Synonyms1-[4-(β-D-Glucopyranosyloxy)phenyl]ethanone;  Picein;  Ameliaroside;  Piceoside;  Salicinerein;  Salinigrin;  p-Hydroxyacetophenone-D-glucoside
Molecular FormulaC14H18O7
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
InChIKeyGOZCEKPKECLKNO-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picein (CAS 530-14-3) Procurement: A Phenolic Glucoside with Defined Physicochemical and Bioactivity Profile for Research Selection


Picein (4-hydroxyacetophenone-4-O-β-D-glucopyranoside; CAS 530-14-3) is a naturally occurring phenolic glucoside found in Norway spruce (Picea abies), willow bark (Salix spp.), and Picrorhiza kurroa [1]. Its molecular formula is C₁₄H₁₈O₇ (MW 298.29), and it exists as colorless needles or prisms with a melting point of 195–196°C and specific optical rotation [α]ᴅ²³ -88° (c=1) [2]. The compound is commercially available as an analytical standard (≥98% purity by HPLC) and as a research-grade solid . Its core structure comprises a glucose moiety linked to a 4-hydroxyacetophenone aglycone, conferring solubility in polar solvents and enabling its use as a biomarker in phytochemical analysis and as a reference compound in antioxidant research [3].

Picein (CAS 530-14-3) Procurement Rationale: Why Phenolic Glucoside Analogs Are Not Interchangeable Substitutes


Picein is often co-extracted with structurally related phenolic glucosides such as salicin, salidroside, and triandrin from plant sources [1]. However, the substitution of picein with these analogs is not scientifically justified due to measurable differences in hydrophobicity that directly impact chromatographic separation and isolation efficiency [2]. Furthermore, picein exhibits a distinct bioactivity fingerprint—including specific Eya2 phosphatase inhibition (IC₅₀ 11.2 μM) and a null antiproliferative effect in HaCaT keratinocytes—that differs markedly from other phenolic glycosides like luteolin-7-O-β-glucuronide [3]. The compound also requires specific handling due to its hygroscopic nature and defined solubility profile (1 g dissolves in 50 mL water at 15°C versus only 1 mL boiling water) [4]. These quantifiable differences in physicochemical properties, chromatographic behavior, and biological activity confirm that picein cannot be reliably replaced by a generic in-class compound without compromising experimental reproducibility and data integrity.

Picein (CAS 530-14-3) Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


Chromatographic Resolution: Picein vs. Salicin Hydrophobicity Difference for Purification Method Selection

Picein and salicin can be separated based on their distinct hydrophobicity differences, which is critical for achieving high-purity isolates. While the German Pharmacopoeia (DABX) TLC method fails to separate the two compounds, leading to potential salicin quantification overestimation in willow bark extracts [1], an optimized adsorption chromatography approach exploiting hydrophobicity differentials yields complete separation [2]. This chromatographic distinction is essential for analytical method development and large-scale purification workflows [2].

Chromatographic separation Phenolic glucoside purification Analytical method development

Antiproliferative Selectivity: Picein Null Effect in HaCaT Keratinocytes vs. Luteolin Glycoside Activity

In a comparative antiproliferative screening of Salix reticulata extract constituents, picein demonstrated no effect on HaCaT cell proliferation, whereas luteolin-7-O-β-glucuronide (a flavonoid glycoside co-occurring in willow) significantly inhibited proliferation at 10 and 50 μM concentrations . This null activity profile distinguishes picein from other phenolic compounds in the same botanical matrix and informs its selection when a non-cytotoxic phenolic glucoside reference is required .

Cell proliferation HaCaT keratinocytes Antiproliferative screening

In Vivo Antioxidant Efficacy: Picein Dose-Dependent Hippocampal Enzyme Modulation vs. Scopolamine-Induced Oxidative Stress Baseline

In a rat model of scopolamine-induced hippocampal oxidative stress, picein at 2.5 mg/kg (intraventricular, once daily for 7 days) significantly decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD), glutathione peroxidase (GPx), and total antioxidant capacity (TAC) compared to the scopolamine control group (P<0.05) [1]. Notably, the 2.5 mg/kg dose produced greater antioxidant enzyme elevation than the 5 mg/kg dose, indicating a non-linear dose-response relationship that should inform experimental design [1]. This in vivo data provides a quantitative benchmark for antioxidant efficacy that is not available for most phenolic glucoside analogs [1].

In vivo antioxidant Hippocampal oxidative stress Neuroprotection

Solubility Profile: Picein Water Solubility vs. Aglycone Piceol for Extraction and Formulation Decisions

Picein (the glucoside) exhibits significantly higher water solubility than its aglycone, piceol (4-hydroxyacetophenone). Quantitative solubility data shows 1 gram of picein dissolves in 50 mL water at 15°C and in only 1 mL boiling water [1], whereas piceol demonstrates limited aqueous solubility characteristic of the phenolic aglycone [2]. This glycosylation-driven solubility enhancement directly impacts extraction efficiency from plant biomass and dictates the choice of solvent systems for preparative isolation workflows [2].

Aqueous solubility Glycosylation effect Extraction optimization

Analytical Purity Standard: Picein HPLC Purity Threshold vs. Commercial Grade Variability

Commercially available picein analytical standards are certified at ≥98.0% purity by HPLC and are suitable for both HPLC and GC applications . In contrast, research-grade picein may be supplied at lower purity levels (e.g., ≥90% HPLC), introducing variability that can affect quantitative analysis, calibration curve accuracy, and method validation . The defined chromatographic purity threshold is essential for laboratories performing pharmacopoeial testing, botanical extract standardization, or method development requiring traceable reference materials .

Analytical standard HPLC purity Reference material

Picein (CAS 530-14-3) Optimal Application Scenarios: Evidence-Driven Use Cases for Scientific and Industrial Procurement


Analytical Method Development and Phytochemical Standardization

Picein analytical standard (≥98% HPLC purity) is the preferred reference compound for method development involving phenolic glucoside quantification in plant extracts, particularly when co-occurring salicin must be distinguished . The compound's distinct hydrophobicity profile enables robust calibration curves for HPLC, GC, and HPAEC methods used in quality control of willow bark, spruce needle, and Picrorhiza kurroa preparations [1]. Procurement of the analytical standard grade is mandatory for laboratories performing pharmacopoeial compliance testing or botanical authentication .

In Vivo Neuroprotection and Oxidative Stress Research

Picein is uniquely suited for in vivo studies investigating hippocampal antioxidant defense mechanisms, based on demonstrated dose-dependent modulation of SOD, GPx, CAT, MDA, and TAC in scopolamine-induced oxidative stress models [2]. The identification of 2.5 mg/kg as the optimal intraventricular dose (superior to 5 mg/kg for certain endpoints) provides a defined experimental starting point unavailable for structurally related but pharmacologically uncharacterized phenolic glucosides [2]. Researchers should select picein over untested analogs when reproducible in vivo antioxidant data are required [2].

Cell-Based Assays Requiring Non-Cytotoxic Phenolic Reference

Picein is the appropriate negative control or reference compound in HaCaT keratinocyte proliferation assays, as demonstrated by its null effect on BrdU incorporation in comparative screening against luteolin glycosides and procyanidin fractions . This inactivity profile makes picein valuable as a non-confounding phenolic glucoside control in mechanistic studies where cytotoxic or antiproliferative artifacts must be avoided . Procurement of picein rather than luteolin-7-O-β-glucuronide is recommended when the experimental objective requires a structurally similar but biologically inert comparator .

Aqueous Extraction and Green Chemistry Processing Workflows

Picein's favorable water solubility profile (20 mg/mL at 15°C; 1 g/mL in boiling water) enables its efficient recovery via hot-water extraction from sustainable biomass sources such as willow bark and spruce needles [3]. This solubility characteristic, conferred by the β-D-glucopyranoside moiety, distinguishes picein from its aglycone piceol and supports the development of organic-solvent-free isolation protocols aligned with green chemistry principles [4]. Procurement of picein is indicated when aqueous-based preparative chromatography or extraction workflows are specified [3].

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